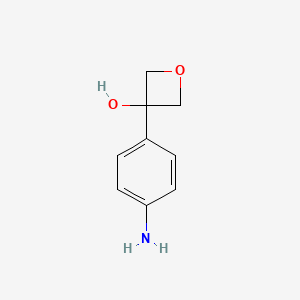

3-(4-Aminophenyl)oxetan-3-ol

Übersicht

Beschreibung

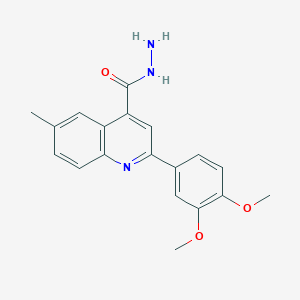

3-(4-Aminophenyl)oxetan-3-ol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research purposes .

Synthesis Analysis

A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-(4-Aminophenyl)oxetan-3-ol, was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

Oxetanes have been employed to improve drugs’ physiochemical properties. The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

Oxetanes, including “3-(4-Aminophenyl)oxetan-3-ol”, have been used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Formation of 2-Hydroxymethyloxetane Motif

The 2-hydroxymethyloxetane motif can be formed in good yield following acetal deprotection . This motif has been found to be useful in various chemical transformations .

Bromination and Epoxidation of Vinyl Derivatives

Vinyl derivatives of “3-(4-Aminophenyl)oxetan-3-ol” have successfully undergone bromination with Br2 or epoxidation with m-CPBA . This allows for further chemical transformations and syntheses .

Synthesis of 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines

“3-(4-Aminophenyl)oxetan-3-ol” can be used in the synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines . This synthesis involves several steps, including cyclization, alkylation, and oxidation .

Preparation of Pharmacologically Active Molecules

Oxetane synthons, including “3-(4-Aminophenyl)oxetan-3-ol”, have been used in the preparation of pharmacologically active molecules . The strained 4-membered ring of oxetane is a strong hydrogen bond acceptor and can be used to develop the solubility of a molecule without compromising its metabolic stability .

Generation of Spirocyclic Azetidine-Oxetane

“3-(4-Aminophenyl)oxetan-3-ol” can be used in the generation of a spirocyclic azetidine-oxetane . This transformation has been successfully applied to N-Boc-azetidin-3-one .

Wirkmechanismus

Mode of Action

It is known that oxetanes, the class of compounds to which it belongs, are versatile substrates in organic synthesis due to their ability to undergo ring opening reactions under the action of various nucleophiles .

Biochemical Pathways

It is known that oxetanes can be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This suggests that the compound may interact with biochemical pathways involving these intermediates.

Zukünftige Richtungen

Oxetanes, including 3-(4-Aminophenyl)oxetan-3-ol, hold promise as isosteric replacements of the carboxylic acid moiety . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Therefore, the future directions for 3-(4-Aminophenyl)oxetan-3-ol likely involve further exploration of its potential applications in drug discovery and development.

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJRBVCKOCSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)oxetan-3-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)

![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)